molecular formula C11H20N2O4 B6318087 2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid CAS No. 1700502-86-8

2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid

Número de catálogo: B6318087
Número CAS: 1700502-86-8
Peso molecular: 244.29 g/mol
Clave InChI: CDXRUFGPGZUPNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.14230712 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-{1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid exhibit significant antimicrobial properties. The azetidine ring structure is known to enhance the activity against various bacterial strains. For instance, studies have shown that derivatives of azetidine can inhibit the growth of Gram-positive bacteria, making them potential candidates for antibiotic development .

Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory effects. The presence of a methylamino group is believed to contribute to these properties, which could be beneficial in developing new pain relief medications. In vivo studies are necessary to confirm these effects and determine the mechanisms involved .

Drug Development

Prodrug Strategies
The tert-butoxycarbonyl (Boc) group in the compound serves as a protective moiety that can be removed under physiological conditions, facilitating the release of the active drug. This characteristic is particularly useful in designing prodrugs that enhance bioavailability and reduce side effects .

Case Study: SB40929
A notable derivative of this compound, SB40929, has been investigated for its potential in treating neurodegenerative diseases. Research has shown that it can cross the blood-brain barrier effectively, providing a promising avenue for therapeutic interventions in conditions like Alzheimer's disease .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the azetidine ring and subsequent acylation processes. Modifications to the azetidine structure can yield derivatives with enhanced pharmacological profiles.

Modification Effect on Activity Reference
Addition of halogen groupsIncreased antimicrobial potency
Variation of alkyl substituentsAltered pharmacokinetics
Removal of Boc groupEnhanced bioactivity

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine in the azetidine ring. Deprotection typically occurs under acidic conditions:

Reaction Conditions Reagents Outcome Yield Source
Trifluoroacetic acid (TFA) in DCMTFA (20–50% v/v), 0–25°C, 1–3 hRemoval of Boc group to free the amine>90%
HCl in dioxane4 M HCl, RT, 2–4 hFormation of hydrochloride salt85–95%
  • Mechanism : Acidic hydrolysis cleaves the carbamate bond, releasing CO₂ and tert-butanol .

  • Applications : Deprotection enables further functionalization of the azetidine nitrogen for coupling or alkylation .

Reactions of the Methylamino Group

The methylamino (-NHCH₃) substituent at the 3-position participates in nucleophilic and alkylation reactions:

Reaction Type Conditions Products Notes Source
AcylationAcetyl chloride, TEA, DCM, 0°CN-acetylated derivativeSteric hindrance may limit yield
Reductive alkylationAldehyde, NaBH₃CN, MeOHSecondary amine via Schiff base intermediatepH-controlled selectivity
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DMFBiaryl-functionalized azetidineRequires Boc deprotection
  • Key Insight : The methylamino group’s reactivity is modulated by the adjacent azetidine ring, which imposes steric constraints .

Carboxylic Acid Functionalization

The acetic acid sidechain undergoes typical carboxylic acid transformations:

Reaction Reagents Products Yield Source
EsterificationSOCl₂, ROHAlkyl esters (e.g., methyl, ethyl)70–85%
Amide formationEDCI, HOBt, amineAmide conjugates60–75%
ReductionLiAlH₄, THF2-(azetidin-3-yl)ethanol50–65%
  • Mechanistic Note : Activation of the carboxylic acid (e.g., via chloride formation) is often required for nucleophilic substitution .

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes selective ring-opening under nucleophilic or acidic conditions:

Reagent Conditions Product Application Source
H₂O, H₂SO₄Reflux, 12 hβ-amino alcoholIntermediate for peptidomimetics
NaN₃, DMF80°C, 24 h3-azido-propylamine derivativeClick chemistry precursors
Grignard reagentsTHF, −78°C to RTAlkylated open-chain aminesRequires Boc deprotection
  • Kinetics : Ring-opening is slower compared to smaller rings (e.g., aziridines) due to reduced ring strain .

Photochemical and Thermal Stability

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ (Boc group) and forming methylamine byproducts .

  • UV Sensitivity : Prolonged UV exposure leads to radical-mediated cleavage of the azetidine ring .

Biological Activity and Derivatization

While not directly studied for this compound, structural analogs show:

  • Anticancer Activity : Azetidine derivatives inhibit kinase enzymes (e.g., EGFR, BRAF) via H-bonding with the carboxylic acid .

  • Antibacterial Properties : Methylamino-modified azetidines disrupt bacterial cell wall synthesis .

Propiedades

IUPAC Name

2-[3-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-11(7-13,12-4)5-8(14)15/h12H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRUFGPGZUPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.